1,1-二乙酰基环丙烷

描述

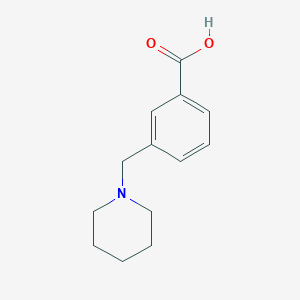

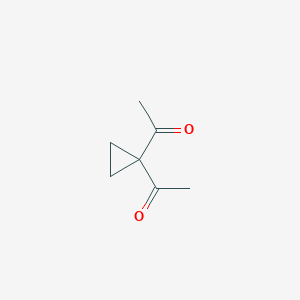

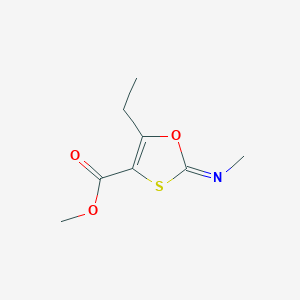

1,1-Diacetylcyclopropane is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1,1’- (cyclopropane-1,1-diyl)bis (ethan-1-one) .

Synthesis Analysis

The synthesis of 1,1-Diacetylcyclopropane involves the alkylation of acetyacetone with 1,2-dibromoethane, using potassium fluoride coated alumina as a strong base under solid-liquid phase transfer catalysis .Molecular Structure Analysis

The InChI code for 1,1-Diacetylcyclopropane is 1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 . The canonical SMILES structure is CC(=O)C1(CC1)C(=O)C .Chemical Reactions Analysis

1,1-Diacetylcyclopropane undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione in the vapor phase over 5% Pd/C modified by DMSO . It also reacts with 3-amino-1,2,4-triazole as a new method for the synthesis of 6-functionally substituted 1,2,4-triazolo [1,5-a]pyrimidines .Physical And Chemical Properties Analysis

1,1-Diacetylcyclopropane is a pale-yellow to yellow-brown liquid at room temperature . It has a topological polar surface area of 34.1 Ų and a complexity of 150 .科学研究应用

合成断裂-鬼臼烷型倍半萜

1,1-二乙酰基环丙烷: 用于合成复杂的化合物,如断裂-鬼臼烷型倍半萜。 这些化合物由于其生物活性而具有在药物中的潜在应用 .

单原子催化剂

该化合物作为制备单原子催化剂的前体。 这些催化剂因其在各种催化反应(包括电化学和光催化反应)中的强活性高选择性而受到高度重视 .

安全和危害

属性

IUPAC Name |

1-(1-acetylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLELEQGKTUGEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297501 | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

695-70-5 | |

| Record name | 695-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

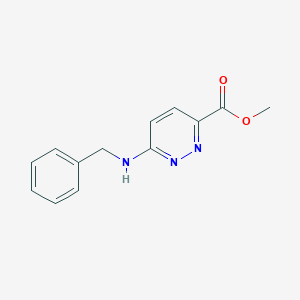

Q1: What is the structure and molecular formula of 1,1-diacetylcyclopropane?

A1: 1,1-Diacetylcyclopropane has the molecular formula C₇H₁₀O₂ and the following structure:

Q2: How is 1,1-diacetylcyclopropane typically synthesized?

A2: A common synthetic route involves the alkylation of acetylacetone with 1,2-dibromoethane using a strong base, often potassium fluoride coated alumina, under solid-liquid phase transfer catalysis. [] The addition of a phase transfer catalyst significantly improves the yield of 1,1-diacetylcyclopropane. []

Q3: What are the key reactive sites in 1,1-diacetylcyclopropane?

A3: The two acetyl groups provide electrophilic carbonyl centers, while the cyclopropane ring introduces ring strain, making it susceptible to ring-opening reactions. These features allow for diverse reactivity.

Q4: How can 1,1-diacetylcyclopropane be used in the synthesis of spirocyclic compounds?

A4: Dilithiated β-ketosulfones, α-cyanoacetone, and diethyl 2-oxopropylphosphonate react with 1,1-diacetylcyclopropane to form 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones. [] These spirocyclic compounds can be further functionalized, for example, by conversion to phenols with remote halide functionality via reaction with tetrabutylammonium halides. []

Q5: What is the role of 1,1-diacetylcyclopropane in the synthesis of dibenzo[b,d]pyran-6-ones?

A5: 1,1-Diacetylcyclopropane participates in formal [3 + 3] cyclization reactions with 1,3-bis(silyl enol ethers). This reaction, alongside other steps like Suzuki cross-coupling and lactonization, offers a route to functionalized dibenzo[b,d]pyran-6-ones. []

Q6: Can 1,1-diacetylcyclopropane undergo ring-opening reactions?

A6: Yes, it can undergo ring-opening reactions under specific conditions. For example, in the presence of hydrazine and hydroxylamine derivatives, 1,1-diacetylcyclopropane undergoes ring-opening followed by cyclization to yield β-X-ethyl substituted pyrazoles and isoxazoles. [, ]

Q7: Are there any examples of unexpected reactions with 1,1-diacetylcyclopropane?

A7: Yes. When reacting the enolate anion of (CH3CO)2CHCH2CH2HgCl with diphenyl disulfide (Ph2S2), the expected cyclization to form 1,1-diacetylcyclopropane is inhibited. Instead, phenylthylation occurs at both carbon and mercury atoms. []

Q8: What happens when 1,1-diacetylcyclopropane is exposed to sodium amide?

A8: This reaction leads to the formation of a trioxaadamantane derivative. [] This highlights the potential for 1,1-diacetylcyclopropane to act as a precursor for more complex polycyclic structures.

Q9: Can 1,1-diacetylcyclopropane be used in the synthesis of natural products?

A9: Yes, it played a crucial role in the synthesis of hypacrone, a seco-illudoid sesquiterpene isolated from Hypolepis punctata Mett. The synthesis involved the condensation of a cyclopentenone with 1,1-diacetylcyclopropane, confirming hypacrone's unique structure. []

Q10: How does the presence of a chlorine atom at the 4-position of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes influence their reactivity with 1,1-diacetylcyclopropane?

A10: The presence of the chlorine atom allows for the synthesis of 3-chlorosalicylates through a one-pot cyclization reaction with 1,1-diacetylcyclopropane. [] This reaction highlights the potential for regioselective functionalization using substituted dienes.

Q11: Can 1,1-diacetylcyclopropane be used to introduce alkyl and chloroalkyl substituents into aromatic systems?

A11: Yes, TiCl4-mediated [3+3] cyclization of 4-alkyl- and 4-chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with 1,1-diacetylcyclopropane provides access to 3-alkyl- and 3-chloroalkyl-2-hydroxybenzoates, respectively. This methodology allows for the incorporation of both alkyl and haloalkyl groups into aromatic structures. []

Q12: Has the thermal isomerization of 1,1-diacetylcyclopropane been investigated?

A13: Yes, but the provided abstract does not provide specific details regarding the products or conditions of this thermal isomerization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

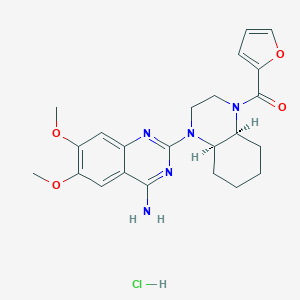

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)